N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-26-21(13-17-9-5-6-10-18(17)14-21)15-23-20(25)19(24)22-12-11-16-7-3-2-4-8-16/h5-7,9-10H,2-4,8,11-15H2,1H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVJNUNCEFAHFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NCCC3=CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on recent studies and findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C23H32N4O3 |
| Molecular Weight | 444.6 g/mol |
| CAS Number | 1235389-95-3 |
The structure features a cyclohexene moiety linked to an oxalamide group, which is known for contributing to various biological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of Cyclohexene Derivative : Starting from cyclohexene, an alkylation reaction introduces the ethyl group.
- Oxalamide Formation : The final step involves reacting the cyclohexene derivative with the appropriate amine in the presence of oxalyl chloride.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Mannich bases, a class of compounds related to this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The half-maximal inhibitory concentration (IC50) values for these compounds often range between 0.2–10 μM, indicating significant potency against tumor cells .
The mechanism by which this compound exerts its biological effects may involve:
- Alkylation of Thiols : This interaction can disrupt essential cellular processes and contribute to cytotoxicity.
- Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
Case Studies
A study investigated the effects of related Mannich bases on cancer cell lines and found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Oxalamide Derivatives
Key Observations:
Thermodynamic and Solubility Properties
highlights that oxalamides with nitro groups (e.g., N1,N2-bis(2-nitrophenyl)oxalamide) exhibit strong intramolecular hydrogen bonding (ΔH° = +28 kJ/mol, ΔS° = +95 J/mol·K), leading to lower solubility in polar solvents . In contrast:
Metabolic and Toxicological Profiles
- CYP Interactions : S5456’s dimethoxybenzyl group contributes to CYP3A4 inhibition, whereas the target compound’s methoxy-indane may exhibit lower affinity due to reduced planarity .
- Metabolism: Indane derivatives () undergo hepatic oxidation at the dihydroindenyl ring. The methoxy group may slow this process, enhancing half-life relative to non-substituted analogs .
Preparation Methods
Two-Step Oxalamide Coupling Strategy
Synthesis of Key Intermediates
Preparation of 2-(Cyclohex-1-en-1-yl)ethylamine
- Starting Material : Cyclohexene is reacted with ethylenediamine under catalytic hydrogenation conditions (Pd/C, H₂, 50–60°C) to yield 2-(cyclohex-1-en-1-yl)ethylamine.
- Yield : 72–85%.
Synthesis of (2-Methoxy-2,3-dihydro-1H-inden-2-yl)methanamine
Oxalamide Formation
- Reaction : Equimolar amounts of 2-(cyclohex-1-en-1-yl)ethylamine and (2-methoxy-2,3-dihydro-1H-inden-2-yl)methanamine are reacted with oxalyl chloride (ClCOCOCl) in dry THF at 0–5°C, followed by gradual warming to room temperature.
- Conditions :
- Solvent: Tetrahydrofuran (THF)
- Base: Triethylamine (Et₃N)
- Temperature: 0°C → 25°C
- Time: 12–16 hours
- Yield : 63–78%.
Table 1: Optimization of Oxalamide Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of intermediates |
| Oxalyl Chloride Equivalents | 1.1 | Prevents over-chlorination |
| Reaction Temperature | 0°C → 25°C | Minimizes side reactions |
| Base | Et₃N | Neutralizes HCl byproduct |
One-Pot Tandem Amidation
Direct Coupling Using Preformed Oxalyl Dichloride
Catalytic Methods for Enhanced Efficiency
Palladium-Catalyzed Amination
Purification and Characterization
Chromatographic Methods
Q & A
Q. What synthetic methodologies are recommended for synthesizing N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide?
- Methodological Answer : The synthesis typically involves:
- Cyclohexene ring formation : Birch reduction of aromatic precursors followed by acid hydrolysis to generate the cyclohexene moiety .
- Oxalamide linkage : Reacting oxalyl chloride with amines (e.g., 2-(cyclohex-1-en-1-yl)ethylamine and (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine) under anhydrous conditions. Triethylamine is often used as a catalyst to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for verifying substituent connectivity and stereochemistry .
- Infrared Spectroscopy (IR) : Confirmation of amide (C=O, N-H) and ether (C-O-C) functional groups .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- X-ray Crystallography : For unambiguous 3D structural determination (e.g., using SHELXL software) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize bioactivity assays (e.g., enzyme inhibition, receptor binding) across labs using positive controls and replicate experiments .
- Purity discrepancies : Validate compound purity via HPLC (>98%) before biological testing .
- Structural analogs : Compare results with structurally similar oxalamides (e.g., cyclohexene or indenyl derivatives) to isolate functional group contributions .
Q. What strategies optimize reaction yields during multi-step synthesis?
- Methodological Answer :
- Catalyst selection : Use Pd/C or Raney nickel for hydrogenation steps to reduce side reactions .
- Temperature control : Maintain low temperatures (−10°C to 0°C) during oxalyl chloride reactions to prevent decomposition .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance amine reactivity in amide bond formation .
Q. How do structural modifications influence the compound’s bioactivity?
- Methodological Answer :
- Cyclohexene vs. aromatic rings : The cyclohexene moiety increases lipophilicity, potentially enhancing membrane permeability compared to fully aromatic analogs .
- Methoxy group positioning : The 2-methoxy group in the indenyl fragment may sterically hinder interactions with hydrophobic enzyme pockets, altering binding affinities .
- SAR studies : Synthesize analogs (e.g., replacing methoxy with ethoxy or halogens) and screen against targets (e.g., kinases, GPCRs) to map pharmacophores .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins of interest (e.g., cyclooxygenase-2) .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over time .
- ADMET prediction : SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate the compound’s mechanism of action?
- Methodological Answer :
- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding partners .
- Pathway analysis : RNA-seq or proteomics to identify downstream effects in treated cell lines .
- Dose-response curves : EC₅₀/IC₅₀ determination in vitro, followed by in vivo efficacy studies in disease models (e.g., murine inflammation assays) .
Q. What are best practices for handling discrepancies in crystallographic data?
- Methodological Answer :
- Twinned crystals : Use SHELXD for initial phase determination and refine with SHELXL, applying TWIN/BASF commands .
- Disordered moieties : Apply isotropic displacement parameters and occupancy refinement for flexible regions (e.g., methoxy groups) .
- Validation tools : CheckCIF/PLATON to ensure structural integrity and compliance with IUCr standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
